molecular formula C12H12ClF3N2O2S B6713852 N-(2-chloro-4-methylphenyl)-2-[[2-(trifluoromethylsulfanyl)acetyl]amino]acetamide

N-(2-chloro-4-methylphenyl)-2-[[2-(trifluoromethylsulfanyl)acetyl]amino]acetamide

Cat. No.: B6713852
M. Wt: 340.75 g/mol
InChI Key: CXQGVPZDDKCLRZ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[[2-(trifluoromethylsulfanyl)acetyl]amino]acetamide: is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[2-(trifluoromethylsulfanyl)acetyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2S/c1-7-2-3-9(8(13)4-7)18-10(19)5-17-11(20)6-21-12(14,15)16/h2-4H,5-6H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQGVPZDDKCLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CNC(=O)CSC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-[[2-(trifluoromethylsulfanyl)acetyl]amino]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile

    Amidation: This step involves the formation of an amide bond between an amine and a carboxylic acid derivative. The reaction conditions often require the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Where reactions are carried out in batches with careful control of temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production, which can be more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-[[2-(trifluoromethylsulfanyl)acetyl]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-[[2-(trifluoromethylsulfanyl)acetyl]amino]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[[2-(trifluoromethylsulfanyl)acetyl]amino]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 3-Methoxyphenylboronic acid
  • tert-Butylamine

Uniqueness

N-(2-chloro-4-methylphenyl)-2-[[2-(trifluoromethylsulfanyl)acetyl]amino]acetamide is unique due to its trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

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